molecular formula C18H27N3O2 B1683535 N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide CAS No. 144217-65-2

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Cat. No. B1683535
M. Wt: 317.4 g/mol
InChI Key: AYAGJQPDCPRMNG-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide (NMPO) is an organic molecule that has been studied extensively in recent years due to its potential applications in both in vivo and in vitro experiments. It is a small molecule that has been used as a model compound in a variety of biochemical and physiological studies, as well as being a potential therapeutic agent. NMPO has a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties. It has been studied for its potential use in cancer therapy, as well as its potential to be used as a diagnostic tool.

Scientific Research Applications

Electrocatalytic Oxidation

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide, related to N-oxyl compounds like TEMPO and PINO, is utilized in the selective oxidation of organic molecules. These compounds serve as catalysts under electrochemical conditions, facilitating a wide range of electrosynthetic reactions. Their electrochemical properties enable insights into the mechanisms of chemical and electrochemical catalysis, underscoring their significance in both laboratory and industrial applications (Nutting, Rafiee, & Stahl, 2018).

Ferromagnetic Interaction Mechanism

The compound is part of the study in the ferromagnetic coupling mechanism of organic radical ferromagnets. A possible mechanism suggests that oxygen atoms in the N-O radical sites induce a spin on adjacent molecules, contributing to ferromagnetic interaction among N-O sites via hydrogen bridges. This understanding opens avenues for the design of organic materials with tailored magnetic properties (Nogami et al., 1996).

Anticancer Activity

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide derivatives have been explored for their anticancer potential. The structural modifications and introduction of functional groups aim to enhance therapeutic indices and rationalize the activity through lipophilicity scales, providing a predictive design pattern for new anticancer drugs (Sosnovsky, Rao, & Li, 1986).

Molecular Docking and Anticancer Studies

The compound's structural framework has been used in synthesizing new molecules for anticancer evaluation. These studies involve molecular docking to understand the interaction with bio-macromolecules, offering insights into designing more effective anticancer agents with specific targeting capabilities (Zheng et al., 2015).

properties

IUPAC Name

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-12-6-8-13(9-7-12)19-15(22)16(23)20-14-10-17(2,3)21-18(4,5)11-14/h6-9,14,21H,10-11H2,1-5H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAGJQPDCPRMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2CC(NC(C2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-methylphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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